
8-氟喹啉-2-甲醛
描述
8-Fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It is used for research purposes .
Synthesis Analysis
The synthesis of 8-Fluoroquinoline-2-carbaldehyde involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .
Molecular Structure Analysis
The molecular structure of 8-Fluoroquinoline-2-carbaldehyde consists of a quinoline core with a fluorine atom at the 8-position and a carbaldehyde group at the 2-position .
Physical And Chemical Properties Analysis
8-Fluoroquinoline-2-carbaldehyde has a molecular weight of 175.2 . More detailed physical and chemical properties were not found in the search results.
科学研究应用
合成和反应
8-氟喹啉-2-甲醛及其类似物已被广泛研究其合成和反应。这些化合物参与了喹啉环系统的合成以及融合或二元喹啉核杂环系统的构建。这样的研究对于开发具有潜在应用于各个领域的新化合物至关重要,包括材料科学和医药领域。例如,Hamama等人(2018年)对相关类似物的化学进展进行了全面回顾,如2-氯喹啉-3-甲醛(Hamama et al., 2018)。
荧光和传感应用
8-氟喹啉衍生物的一个重要应用是开发荧光传感器。这些化合物已被用于制备对各种金属离子具有高选择性和敏感性的传感器。例如,蒋新辉等人(2011年)合成了一种基于8-羟基喹啉甲醛席夫碱的荧光传感器,对Al3+离子具有高选择性(Jiang et al., 2011)。同样,金等人(2013年)开发了一种对Mg2+离子具有敏感性和选择性的传感器(Jin et al., 2013)。
配位化学
这些化合物在配位化学中也发挥着至关重要的作用,特别是在稀土金属离子的背景下。Albrecht等人(2005年)研究了8-羟基喹啉-2-甲醛的半羧酮作为稀土(III)离子的有效四齿配体,揭示了有趣的络合行为(Albrecht et al., 2005)。
抗菌性能
还对喹啉衍生物的抗菌性能进行了研究。例如,Dimple Pirgal(2022年)探索了各种氟喹啉衍生物的抗菌活性,表明它们在开发新的抗菌剂方面具有潜力(Pirgal, 2022)。
光物理研究
光物理性质的研究是另一个重要的研究领域。Chakraborty等人(2018年)研究了2-羟基喹啉-3-甲醛的聚集诱导发光增强(AIEE)和阴离子识别能力,突出了其在科学研究中的潜在应用(Chakraborty et al., 2018)。
作用机制
Target of Action
8-Fluoroquinoline-2-carbaldehyde, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA synthesis, such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial replication, transcription, and repair processes .
Mode of Action
The compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
Fluoroquinolones in general are known to disrupt dna synthesis, leading to inhibition of bacterial growth and cell death .
Result of Action
The result of the action of 8-Fluoroquinoline-2-carbaldehyde is the inhibition of bacterial growth and cell death due to the disruption of DNA synthesis . This makes it a potential candidate for antimicrobial therapy.
生化分析
Biochemical Properties
8-Fluoroquinoline-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of 8-Fluoroquinoline-2-carbaldehyde on cells are diverse and depend on the cell type and concentration used. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 8-Fluoroquinoline-2-carbaldehyde can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of target genes .
Molecular Mechanism
At the molecular level, 8-Fluoroquinoline-2-carbaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 8-Fluoroquinoline-2-carbaldehyde can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoroquinoline-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Fluoroquinoline-2-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 8-Fluoroquinoline-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
8-Fluoroquinoline-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 8-Fluoroquinoline-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, certain transporters may facilitate the uptake of 8-Fluoroquinoline-2-carbaldehyde into cells, while binding proteins may sequester it in specific organelles, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of 8-Fluoroquinoline-2-carbaldehyde is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism and energy production .
属性
IUPAC Name |
8-fluoroquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWGJARCWCGWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653181 | |
| Record name | 8-Fluoroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904369-10-4 | |
| Record name | 8-Fluoroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



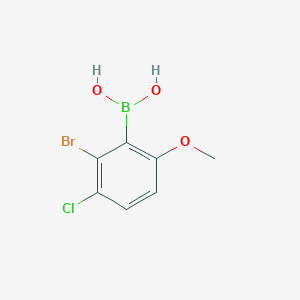


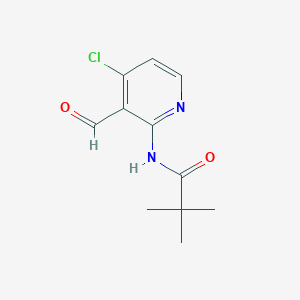
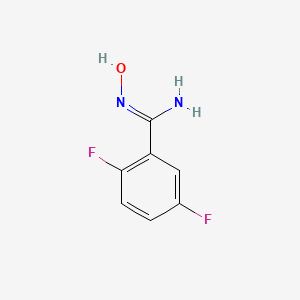
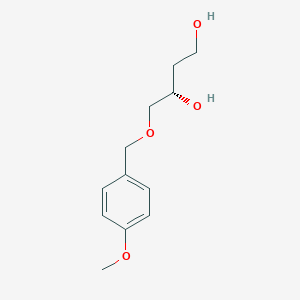
![Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate](/img/structure/B1387650.png)
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B1387653.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)
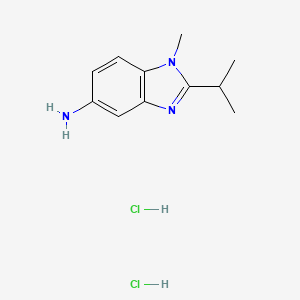
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)

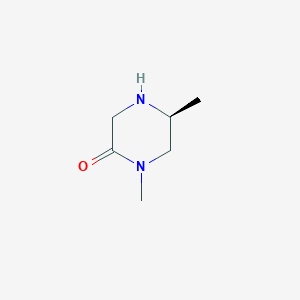
![1,4-Diazabicyclo[4.3.1]decan-2-one](/img/structure/B1387665.png)